7-hydroxy-4-methyl-8-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}-2H-chromen-2-one
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Overview
Description
7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is notable for its unique structure, which includes a triazole ring, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE typically involves multiple steps. One efficient method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C. This is followed by a reaction with various sodium azides to form the triazole ring . Industrial production methods often focus on optimizing reaction conditions, such as using green solvents and catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
Scientific Research Applications
7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Compared to other coumarin derivatives, 7-HYDROXY-4-METHYL-8-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE stands out due to its unique triazole ring, which enhances its biological activity. Similar compounds include:
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties.
4-Methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer activity.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C14H12N4O3S |
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Molecular Weight |
316.34 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C14H12N4O3S/c1-7-5-12(20)21-13-9(7)3-4-11(19)10(13)6-15-18-8(2)16-17-14(18)22/h3-6,19H,1-2H3,(H,17,22)/b15-6+ |
InChI Key |
BORSRTLDXBMBNZ-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2/C=N/N3C(=NNC3=S)C)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NN3C(=NNC3=S)C)O |
Origin of Product |
United States |
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